

# Spectroscopic Profile of N-(2-Hydroxyethyl)ethylenediamine: A Technical Guide

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## Compound of Interest

Compound Name: N-(2-Hydroxyethyl)ethylenediamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(2-Hydroxyethyl)ethylenediamine** (CAS No. 111-41-1), a compound of interest in various chemical and pharmaceutical applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for **N-(2-Hydroxyethyl)ethylenediamine**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.63	t	2H	-CH <sub>2</sub> -OH
2.78	t	2H	-NH-CH <sub>2</sub> -
2.69	t	2H	-NH <sub>2</sub> -CH <sub>2</sub> -
2.62	t	2H	-NH-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>

Note: Data is based on a predicted spectrum. Experimental values may vary depending on the solvent and other experimental conditions.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

Chemical Shift (ppm)	Assignment
60.5	-CH <sub>2</sub> -OH
52.1	-NH-CH <sub>2</sub> -
50.3	-NH-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
41.8	-NH <sub>2</sub> -CH <sub>2</sub> -

Note: This is a predicted spectrum. Actual experimental values may differ.

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3283	Strong, Broad	O-H, N-H stretching
2924	Strong	C-H stretching (asymmetric)
2853	Strong	C-H stretching (symmetric)
1595	Medium	N-H bending (scissoring)
1458	Medium	C-H bending (scissoring)
1065	Strong	C-O stretching
1030	Strong	C-N stretching

Note: This data is representative of a typical IR spectrum for this compound.

## Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
104	5	[M] <sup>+</sup> (Molecular Ion)
74	15	[M - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
58	100	[CH <sub>2</sub> =NCH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>
44	40	[CH <sub>2</sub> =NHCH <sub>3</sub> ] <sup>+</sup>
30	50	[CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup>

Source: NIST Mass Spectrometry Data Center.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials:

- **N-(2-Hydroxyethyl)ethylenediamine** sample
- Deuterated solvent (e.g., Deuterium Oxide (D<sub>2</sub>O) or Chloroform-d (CDCl<sub>3</sub>))
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **N-(2-Hydroxyethyl)ethylenediamine** in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Transfer the solution to an NMR tube.
- **Instrument Setup:**
  - Insert the NMR tube into the spectrometer.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
- **<sup>1</sup>H NMR Acquisition:**
  - Acquire a standard <sup>1</sup>H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
  - Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).
- **<sup>13</sup>C NMR Acquisition:**
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.

- Process the spectrum similarly to the  $^1\text{H}$  spectrum.
- Reference the spectrum (e.g., to the solvent peak).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **N-(2-Hydroxyethyl)ethylenediamine** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of the viscous liquid sample of **N-(2-Hydroxyethyl)ethylenediamine** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Perform a baseline correction and peak picking to identify the wavenumbers of the absorption bands.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **N-(2-Hydroxyethyl)ethylenediamine** sample

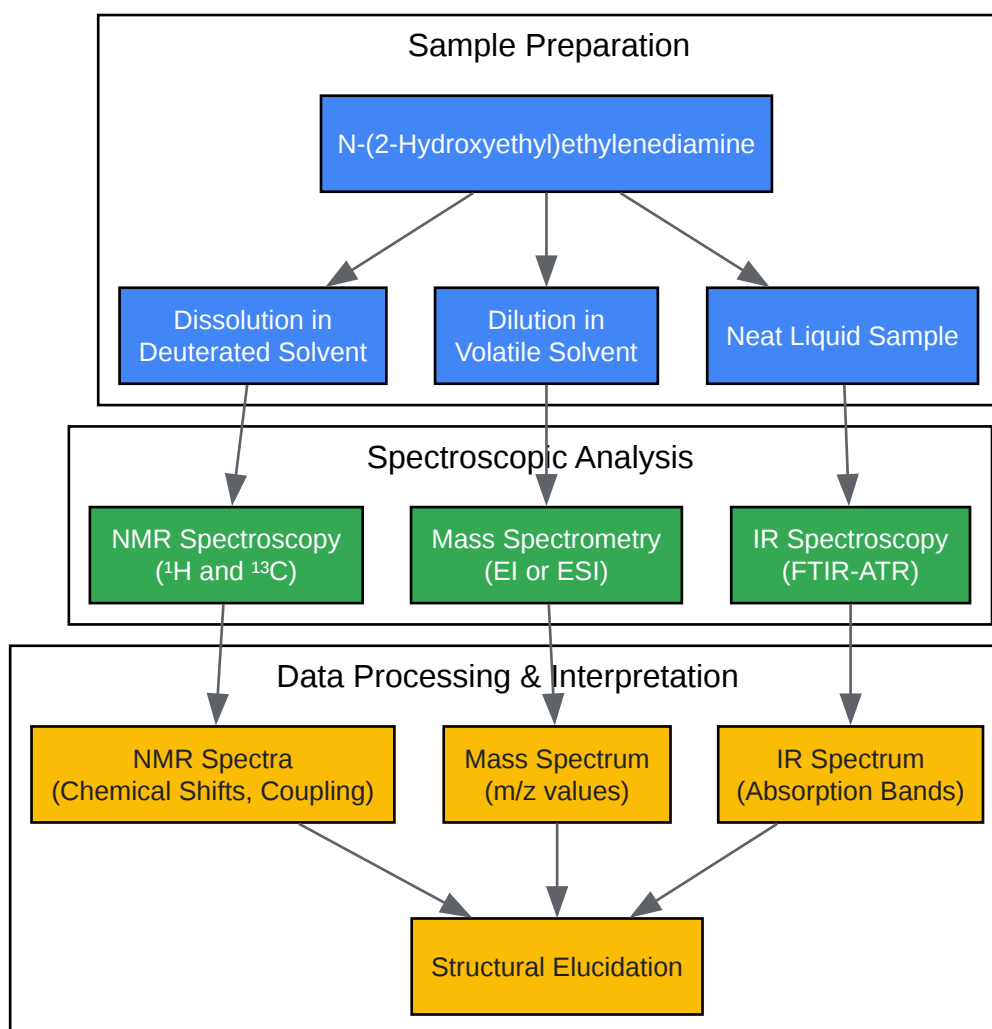
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)
- Solvent for sample preparation (e.g., methanol or acetonitrile with 0.1% formic acid for ESI)

#### Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent. For ESI, the addition of a small amount of acid can aid in protonation.
- Instrument Setup:
  - Calibrate the mass spectrometer using a known standard.
  - Set the parameters for the ion source (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature for ESI).
  - Set the mass analyzer to scan a relevant  $m/z$  range (e.g., 50-200 amu).
- Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump or through a liquid chromatography system.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **N-(2-Hydroxyethyl)ethylenediamine**.



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A generalized workflow for spectroscopic analysis.

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## References

- 1. Ethanol, 2-[(2-aminoethyl)amino]- [webbook.nist.gov]

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